
2-(5-Bromonicotinoylamino)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromonicotinoylamino)adamantane is a compound that combines the structural features of adamantane and bromonicotinoyl groups. Adamantane is a polycyclic hydrocarbon known for its stability and unique three-dimensional structure, which resembles a diamond lattice. The bromonicotinoyl group introduces a bromine atom and a nicotinoyl moiety, which can significantly alter the compound’s chemical and biological properties. This combination makes this compound an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromonicotinoylamino)adamantane typically involves the following steps:
Formation of 5-Bromonicotinic Acid Chloride: This is achieved by reacting 5-bromonicotinic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction produces 5-bromonicotinic acid chloride, which is a key intermediate.
Amidation Reaction: The 5-bromonicotinic acid chloride is then reacted with adamantane-1-amine in the presence of a base such as triethylamine (TEA). This reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, would be optimized for large-scale operations.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromonicotinoylamino)adamantane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromonicotinoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to modify its functional groups. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DCM or acetonitrile, and bases like TEA.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K₂CO₃), and solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted adamantane derivatives, while coupling reactions can produce complex polycyclic structures.
Aplicaciones Científicas De Investigación
2-(5-Bromonicotinoylamino)adamantane has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of antiviral and anticancer research.
Industry: It can be used in the development of new materials, such as polymers and nanomaterials, due to its stability and unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromonicotinoylamino)adamantane is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromonicotinoyl group may interact with enzymes or receptors, altering their activity. The adamantane moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that shares the adamantane core structure.
Memantine: Used in the treatment of Alzheimer’s disease, also contains the adamantane structure.
Rimantadine: Another antiviral drug similar to amantadine.
Uniqueness
2-(5-Bromonicotinoylamino)adamantane is unique due to the presence of the bromonicotinoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
126947-71-5 |
|---|---|
Fórmula molecular |
C16H19BrN2O |
Peso molecular |
335.24 g/mol |
Nombre IUPAC |
N-(2-adamantyl)-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C16H19BrN2O/c17-14-6-13(7-18-8-14)16(20)19-15-11-2-9-1-10(4-11)5-12(15)3-9/h6-12,15H,1-5H2,(H,19,20) |
Clave InChI |
LAKYMYXZQIAIDK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CN=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


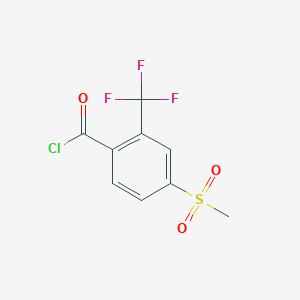
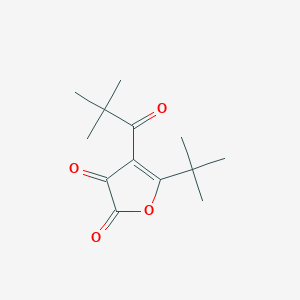
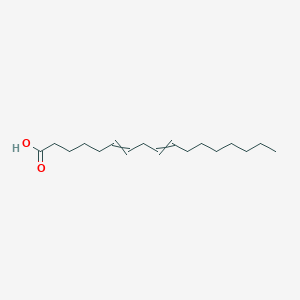

![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
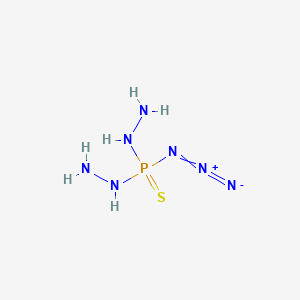
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)

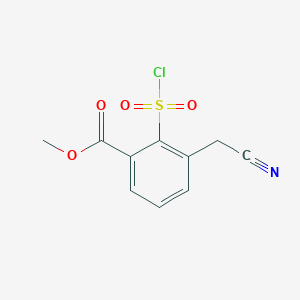
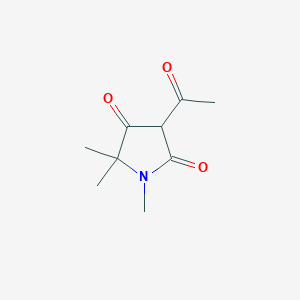
dimethylsilane](/img/structure/B14285437.png)


![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)
